

# Physicochemical properties of 2-Bromo-5-(difluoromethyl)pyridine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Bromo-5-(difluoromethyl)pyridine

Cat. No.: B580353

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **2-Bromo-5-(difluoromethyl)pyridine**

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Bromo-5-(difluoromethyl)pyridine**, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. The unique properties conferred by the difluoromethyl group make this compound a valuable building block in the synthesis of novel therapeutic agents.<sup>[1][2]</sup> Understanding its physicochemical characteristics is crucial for formulation, quality control, and predicting its behavior in biological systems.<sup>[3][4]</sup>

## Core Physicochemical Data

The following table summarizes the key physicochemical properties of **2-Bromo-5-(difluoromethyl)pyridine** based on available data.

Property	Value	Source(s)
IUPAC Name	2-Bromo-5-(difluoromethyl)pyridine	N/A
CAS Number	1221272-81-6	[5][6][7]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrF <sub>2</sub> N	[6][7][8]
Molecular Weight	208.00 g/mol	[5]
Appearance	Solid	[5][6]
Melting Point	25-30 °C	[5]
Boiling Point	Data not available	[9]
Density	Data not available	N/A
Purity	95-98% (typical)	[6][7][10]
Storage Temperature	2-8°C	[5]
Predicted XLogP	2.5	[11]
SMILES	<chem>FC(F)c1ccc(Br)nc1</chem>	[5][9]
InChI	1S/C6H4BrF2N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H	[5][6]
InChI Key	QUHDJDVFZSVUOH-UHFFFAOYSA-N	[5][6]

## Experimental Protocols for Property Determination

Detailed experimental validation of physicochemical properties is a cornerstone of drug development.[3][12] While specific experimental data for all properties of **2-Bromo-5-(difluoromethyl)pyridine** are not publicly available, this section outlines standard methodologies for their determination.

### Melting Point Determination

The melting point provides critical information about the purity and identity of a substance.[12]

- Methodology: A common method is using a Differential Scanning Calorimeter (DSC).
  - A small, accurately weighed sample (1-5 mg) of **2-Bromo-5-(difluoromethyl)pyridine** is placed in an aluminum pan.
  - The pan is sealed and placed in the DSC instrument alongside an empty reference pan.
  - The temperature is increased at a constant rate (e.g., 10 °C/min).
  - The heat flow to the sample is measured relative to the reference. The melting point is identified as the onset or peak of the endothermic event corresponding to the solid-to-liquid phase transition.

## Solubility Assessment

Solubility is a critical factor influencing a drug's dissolution rate and bioavailability.[\[3\]](#)[\[12\]](#)

- Methodology (Equilibrium Solubility Method):
  - An excess amount of **2-Bromo-5-(difluoromethyl)pyridine** is added to a series of vials containing different solvents or buffer solutions of varying pH (e.g., water, ethanol, simulated gastric fluid).
  - The vials are sealed and agitated in a temperature-controlled environment (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).
  - The resulting suspensions are filtered to remove undissolved solid.
  - The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

## Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.[\[4\]](#)

- Methodology (Shake-Flask Method):

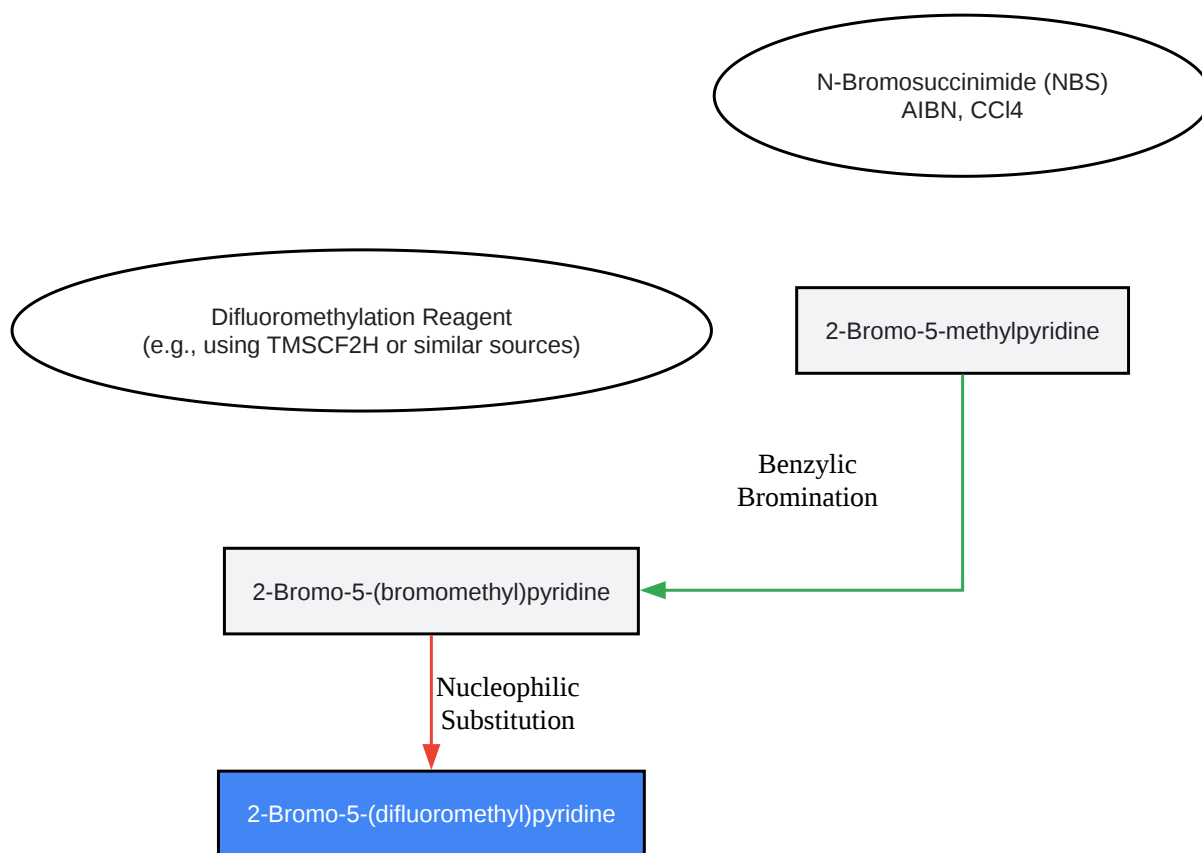
- A solution of **2-Bromo-5-(difluoromethyl)pyridine** is prepared in either n-octanol or water.
- Equal volumes of n-octanol and water (pre-saturated with each other) are added to a flask with a known amount of the compound.
- The flask is shaken vigorously to allow for partitioning between the two phases and then left to stand for the phases to separate completely.
- The concentration of the compound in both the n-octanol and aqueous layers is determined using an analytical method like HPLC-UV.
- LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

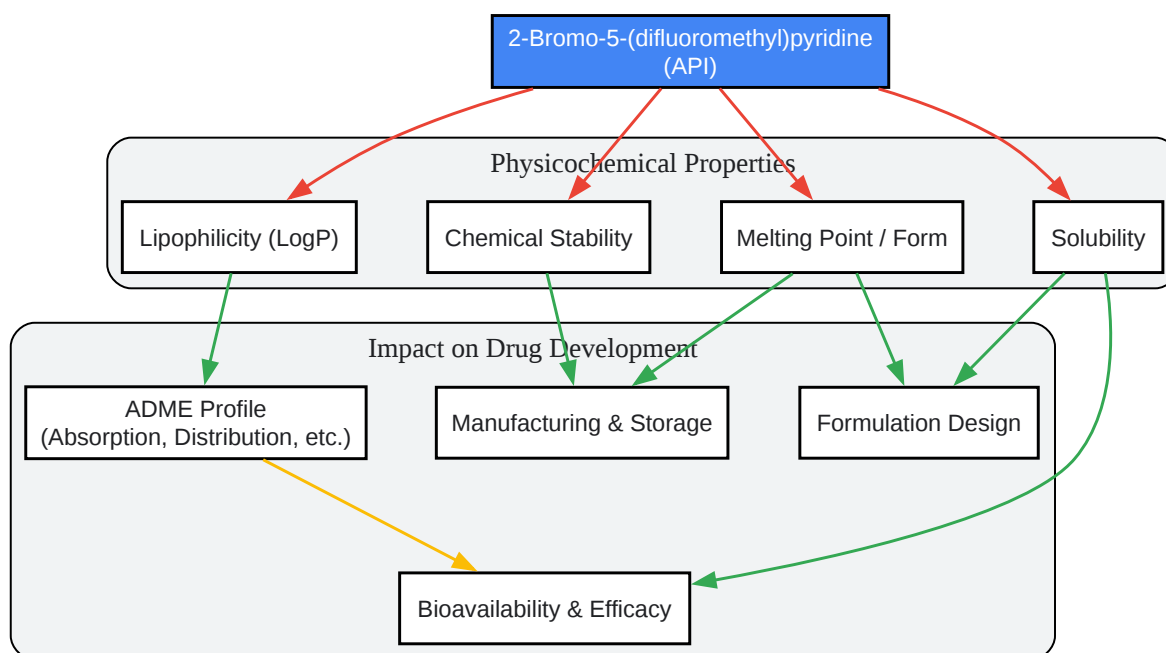
## Synthesis and Application Logic

The synthesis of fluorinated pyridines is a key area of research for developing new chemical entities.<sup>[1][13]</sup> The difluoromethyl group, in particular, is valued as a lipophilic bioisostere of a hydroxyl group, capable of modulating metabolic stability and binding affinity.<sup>[1]</sup>

### Logical Workflow: Synthesis of 2-Bromo-5-(difluoromethyl)pyridine

The following diagram illustrates a plausible synthetic route, starting from a commercially available pyridine derivative. This represents a common strategy for introducing a difluoromethyl group onto a heterocyclic ring system.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF<sub>2</sub>COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. pharmainventor.com [pharmainventor.com]

- 5. 2-Bromo-5-(difluoromethyl)pyridine 96 1221272-81-6 [sigmaaldrich.cn]
- 6. Pyridine, 2-bromo-5-(difluoromethyl)- | CymitQuimica [cymitquimica.com]
- 7. anaxlab.com [anaxlab.com]
- 8. 2-BroMo-5-(difluoroMethyl)pyridine, 97% | 1221272-81-6 [chemicalbook.com]
- 9. arctomsci.com [arctomsci.com]
- 10. lookchem.com [lookchem.com]
- 11. PubChemLite - 2-bromo-5-(difluoromethyl)pyridine (C6H4BrF2N) [pubchemlite.lcsb.uni.lu]
- 12. API Physical Characteristics Testing - Protheragen [protheragen.ai]
- 13. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical properties of 2-Bromo-5-(difluoromethyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b580353#physicochemical-properties-of-2-bromo-5-difluoromethyl-pyridine]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)